molecular formula C7H4F3N3 B1354066 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 375857-66-2

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No. B1354066
M. Wt: 187.12 g/mol
InChI Key: QBJLQUXRRGKXTD-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C7H4F3N3. It has a molecular weight of 187.12 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is 1S/C7H4F3N3/c8-7(9,10)5-1-3-13-4-2-11-6(13)12-5/h1-4H . This indicates that the molecule contains a trifluoromethyl group (-CF3) attached to the 7th position of an imidazo[1,2-a]pyrimidine core.


Physical And Chemical Properties Analysis

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is a solid substance . .

Scientific Research Applications

Synthetic Approaches and Functionalization

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine, a type of imidazo[1,2-a]pyrimidine, has garnered significant interest in synthetic chemistry. Various synthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and aza-Michael–Mannich reactions are used to create this heterocyclic moiety. These techniques are crucial in developing new chemosynthetic strategies and drugs, highlighting its importance in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Antimicrobial Activity

Research indicates that certain imidazo[1,2-a]pyrimidine derivatives, including those with a 7-(Trifluoromethyl) structure, demonstrate antimicrobial properties. For instance, compounds like 5-n-Octylaminoimidazo[1,2-a]pyrimidine have shown significant activity against a range of microorganisms, suggesting potential use in developing antimicrobial agents (Revanker, Matthews, & Robins, 1975).

Chemical-Genetic Profiling in Yeast and Human Cells

Imidazo[1,2-a]pyrimidines, including the 7-(Trifluoromethyl) variant, are essential in understanding cell physiology. Their effect on yeast and human cells has been studied, revealing that they target crucial, conserved cellular processes. Such compounds have distinct mechanisms of action, acting either on mitochondria or as DNA poisons, indicating their potential in understanding and manipulating cellular functions (Yu et al., 2008).

Anti-Inflammatory Activity

Some imidazo[1,2-a]pyrimidine derivatives, potentially including the 7-(Trifluoromethyl) variant, have been found to possess anti-inflammatory properties. These compounds show COX-2 selectivity, suggesting their potential use in developing new anti-inflammatory drugs (Zhou et al., 2008).

Synthesis and Antibacterial Activity

The synthesis of various imidazo[1,2-a]pyrimidine derivatives has led to the discovery of potent antimicrobial activities against both gram-positive and gram-negative bacteria. This underlines the significance of these compounds in developing new antibacterial agents (Rival, Grassy, & Michel, 1992).

Safety And Hazards

The safety information available indicates that this compound should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Future Directions

While specific future directions for 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine were not found in the search results, there is ongoing research into the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . This suggests that further study and development of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine and related compounds could be a promising area of future research.

properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-13-4-2-11-6(13)12-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJLQUXRRGKXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460461
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine

CAS RN

375857-66-2
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375857-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-(trifluoromethyl)pyrimidine (prepared according to Zanatta et al. in J. Heterocyclic Chem., 1997, 34(2), 509-513) (500 mg, 3.1 mmol) and bromoacetaldehyde diethyl acetal (1.38 ml, 9.2 mmol) in ethanol (10 ml) was treated with hydrobromic acid (0.5 ml of a 48% aqueous solution) and then heated at 70° C. for 12 h. The reaction was cooled to ambient temperature then pre-adsorbed onto silica. Purification by chromatography on silica eluting with dichloromethane (containing 1% conc. ammonia) on a gradient of methanol (1-5%) afforded 7-trifluoromethylimidazo[1,2-a]pyrimidine (500 mg, 87%) as a cream-coloured solid: δH (400 MHz, CDCl3) 7.22 (1H, d, J 7), 7.74 (1H, d, J 1), 8.03 (1H, d, J 1), 8.67 (1H, d, J 7).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
R Goel, V Luxami, K Paul - RSC advances, 2015 - pubs.rsc.org
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, …
Number of citations: 41 pubs.rsc.org
J Aziz, S Piguel - Synthesis, 2017 - thieme-connect.com
This report highlights the recent advances in direct C–H bond functionalization of 5,5- and 6,5-fused heterocycles containing at least two nitrogen atoms. Besides C–C bond formation, C…
Number of citations: 29 www.thieme-connect.com
SC Goodacre, LJ Street, DJ Hallett… - Journal of medicinal …, 2006 - ACS Publications
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders | Journal of Medicinal Chemistry …
Number of citations: 157 pubs.acs.org
H El Sayed, S Nadeem, MR Shah, Y El Kilany - Advances in Heterocyclic …, 2010 - Elsevier
Publisher Summary The Dimroth rearrangement (DR) is a translocation of two heteroatoms in a heterocyclic system, with or without changing its ring structure. The conversion of a …
Number of citations: 67 www.sciencedirect.com
N Plotegher, C Stringari, S Jahid, M Veronesi, S Girotto… - escholarship.org
a-Synuclein (aS) aggregation has been amply investigated for its involvement in Parkinson’s disease because its amyloid fibrils are the main constituent of Lewy bodies, one of the …
Number of citations: 3 escholarship.org
A Joshi-Pangu, RD Cohen, MT Tudge… - The Journal of Organic …, 2016 - ACS Publications
The dearomatization of a series of electron-deficient nitrogen heterocycles has been achieved through a cobalt-catalyzed asymmetric cyclopropanation reaction. This reaction proceeds …
Number of citations: 18 pubs.acs.org
N Plotegher, C Stringari, S Jahid, M Veronesi… - The FASEB …, 2015 - ncbi.nlm.nih.gov
α-Synuclein (aS) aggregation has been amply investigated for its involvement in Parkinson’s disease because its amyloid fibrils are the main constituent of Lewy bodies, one of the …
Number of citations: 31 www.ncbi.nlm.nih.gov
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2017 - Elsevier
In 2016 a wealth of publications discussing the syntheses, reactions, and applications of diazines and their benzo derivatives emerged. Because of their ubiquity in nature, their …
Number of citations: 2 www.sciencedirect.com

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